1-(3-Methylbutyl)-2-propan-2-ylsulfonyl-5-(pyrrolidin-1-ylmethyl)imidazole
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Overview
Description
1-(3-Methylbutyl)-2-propan-2-ylsulfonyl-5-(pyrrolidin-1-ylmethyl)imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbutyl)-2-propan-2-ylsulfonyl-5-(pyrrolidin-1-ylmethyl)imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the sulfonyl group: This step involves the reaction of the imidazole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Attachment of the pyrrolidin-1-ylmethyl group: This can be done through a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group on the imidazole ring.
Addition of the 3-Methylbutyl group: This step involves the alkylation of the imidazole ring with 3-methylbutyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbutyl)-2-propan-2-ylsulfonyl-5-(pyrrolidin-1-ylmethyl)imidazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and pyrrolidin-1-ylmethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methylbutyl)-2-propan-2-ylsulfonyl-5-(pyrrolidin-1-ylmethyl)imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-Methylbutyl)-2-propan-2-ylsulfonyl-5-(pyrrolidin-1-ylmethyl)imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group and the imidazole ring are key functional groups that contribute to its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylbutyl)-2-methylsulfonyl-5-(pyrrolidin-1-ylmethyl)imidazole: Similar structure but with a methylsulfonyl group instead of a propan-2-ylsulfonyl group.
1-(3-Methylbutyl)-2-propan-2-ylsulfonyl-5-(morpholin-1-ylmethyl)imidazole: Similar structure but with a morpholin-1-ylmethyl group instead of a pyrrolidin-1-ylmethyl group.
Uniqueness
1-(3-Methylbutyl)-2-propan-2-ylsulfonyl-5-(pyrrolidin-1-ylmethyl)imidazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the propan-2-ylsulfonyl group and the pyrrolidin-1-ylmethyl group distinguishes it from other imidazole derivatives, potentially leading to unique applications and effects.
Properties
IUPAC Name |
1-(3-methylbutyl)-2-propan-2-ylsulfonyl-5-(pyrrolidin-1-ylmethyl)imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2S/c1-13(2)7-10-19-15(12-18-8-5-6-9-18)11-17-16(19)22(20,21)14(3)4/h11,13-14H,5-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDMEEFSQNCOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CN=C1S(=O)(=O)C(C)C)CN2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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